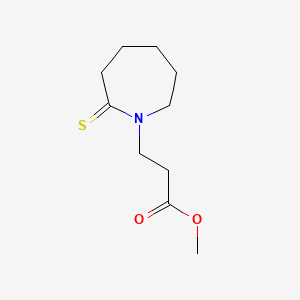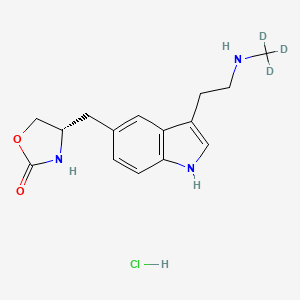
2-Methyltryptamine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltryptamine-d7 is a deuterated form of 2-Methyltryptamine, a compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin, which plays a crucial role in mood regulation, cognition, and perception. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltryptamine-d7 typically involves the introduction of deuterium atoms into the 2-Methyltryptamine molecule. One common method is the catalytic hydrogenation of 2-Methyltryptamine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the deuterated compound. The reaction conditions often include a deuterium atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient hydrogenation with deuterium gas. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltryptamine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research .
Applications De Recherche Scientifique
2-Methyltryptamine-d7 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stable isotope labeling.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a tracer in environmental studies
Mécanisme D'action
The mechanism of action of 2-Methyltryptamine-d7 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission, affecting mood, cognition, and perception. The compound may also interact with other serotonin receptors and monoamine transporters, contributing to its overall effects. The deuterium labeling does not significantly alter the mechanism but aids in tracking the compound in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltryptamine: The non-deuterated form, with similar chemical properties but without stable isotope labeling.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogenic compound with a similar indole structure.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic tryptamine with additional methoxy groups
Uniqueness
2-Methyltryptamine-d7 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and experimental applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies. This feature sets it apart from other similar compounds that lack stable isotope labeling .
Propriétés
Numéro CAS |
1794753-05-1 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
181.29 |
Nom IUPAC |
2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D |
Clé InChI |
CPVSLHQIPGTMLH-AAYPNNLASA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)CCN |
Synonymes |
2-Methyl-1H-indole-3-ethanamine-d7; 3-(2-Aminoethyl)-2-methyl-indole-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)

![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)



![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
